molecular formula C9H9BrN2O4 B1598236 Ethyl 4-amino-3-bromo-5-nitrobenzoate CAS No. 82760-42-7

Ethyl 4-amino-3-bromo-5-nitrobenzoate

Cat. No. B1598236
CAS RN: 82760-42-7
M. Wt: 289.08 g/mol
InChI Key: QANVLXVFIRTXFG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-bromo-5-nitrobenzoate is a chemical compound with the molecular formula C9H9BrN2O4 . It is used in various chemical reactions and has a molecular weight of 289.09 .


Synthesis Analysis

The synthesis of Ethyl 4-amino-3-bromo-5-nitrobenzoate involves multiple steps . The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .


Molecular Structure Analysis

The InChI code for Ethyl 4-amino-3-bromo-5-nitrobenzoate is 1S/C9H9BrN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-amino-3-bromo-5-nitrobenzoate are complex and require careful control of conditions . The compound can participate in nitration, conversion from the nitro group to an amine, and bromination .


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-bromo-5-nitrobenzoate has a predicted boiling point of 415.8±40.0 °C and a predicted density of 1.660±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4-amino-3-bromo-5-nitrobenzoate has been a subject of interest in various chemical synthesis and reactions. One study discusses the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, which is relevant due to structural similarities. This reaction leads to the formation of N-substituted amino nitrobenzo[b]thiophenes, contributing to the understanding of aromatic nucleophilic substitutions (Guerrera et al., 1995).

Nonlinear Optical Properties

A study focused on the nonlinear optical properties of symmetrically substituted stilbenes, including compounds structurally related to ethyl 4-amino-3-bromo-5-nitrobenzoate. It explores their absorption and fluorescence properties, offering insights into potential applications in photonic and optoelectronic devices (Yan, 2003).

Synthesis of Pharmaceutical Compounds

The compound has been used in the synthesis of various pharmaceuticals. For example, a study discusses the synthesis of Dabigatran Etexilate, an anticoagulant, where intermediates structurally similar to ethyl 4-amino-3-bromo-5-nitrobenzoate are used (Chen Guohua, 2013).

Anti-Cancer Activity

Ethyl 4-amino-3-bromo-5-nitrobenzoate derivatives have been investigated for their potential anti-cancer activity. A study synthesized a new compound using a related chemical structure and evaluated its efficacy against gastric cancer cell lines, highlighting its therapeutic potential (Liu et al., 2019).

Crystal Structure Analysis

The study of crystal structures of compounds similar to ethyl 4-amino-3-bromo-5-nitrobenzoate helps in understanding molecular interactions and properties. Research on thioxanthone derivatives, including precursors like 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid, provides insights into the role of substituents in determining crystal structures (Jacob et al., 2011).

Catalysis and Synthesis

The compound is also studied in contexts of catalysis and synthesis processes. For instance, one study investigates the esterification of 4-nitrobenzoic acid, a reaction related to the synthesis of ethyl 4-amino-3-bromo-5-nitrobenzoate, focusing on catalysts like acidic ionic liquids (Liang Hong-ze, 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 4-amino-3-bromo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANVLXVFIRTXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002873
Record name Ethyl 4-amino-3-bromo-5-nitrobenzoate
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Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-bromo-5-nitrobenzoate

CAS RN

82760-42-7
Record name Benzoic acid, 4-amino-3-bromo-5-nitro-, ethyl ester
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Record name Ethyl 4-amino-3-bromo-5-nitrobenzoate
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Record name Ethyl 4-amino-3-bromo-5-nitrobenzoate
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Record name Ethyl 4-amino-3-bromo-5-nitrobenzoate
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Record name ETHYL 4-AMINO-3-BROMO-5-NITROBENZOATE
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Synthesis routes and methods

Procedure details

To a solution of ethyl 4-amino-3-nitrobenzoate (D212) (21.0 g, 100 mmol, 1 equiv) in CH2Cl2 (500 ml) at room temperature was added bromine (6.7 ml, 130 mmol, 1.3 equiv) and the resulting mixture was refluxed for 4 h then bromine (2 ml, 40 mmol, 0.4 equiv) was added and the resulting mixture refluxed for another 3 h then cooled to room temperature. The organic phase was washed twice with a 10% aqueous Na2S2O3 solution and twice with H2O, dried over MgSO4 and concentrated in vacuo to give ethyl 4-amino-3-bromo-5-nitrobenzoate (D213) (27.1 g, 94%) as a yellow solid which was used in the next step without further purification.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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